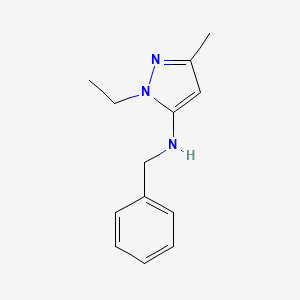
N-benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with benzyl, ethyl, and methyl groups. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, making them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group modifications. For instance, a one-pot reductive amination can be employed, where a pyrazole intermediate is formed in situ and then reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale methods, focusing on high yield, purity, and cost-effectiveness. Techniques such as solvent-free reactions, microwave-assisted synthesis, and continuous flow chemistry can be utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the pyrazole ring or the substituents, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Scientific Research Applications
N-benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and its substituents can bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-Benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine
- 3-Methyl-1H-pyrazol-5-amine
Uniqueness
N-benzyl-1-ethyl-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzyl, ethyl, and methyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications compared to other pyrazole derivatives .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-benzyl-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3/c1-3-16-13(9-11(2)15-16)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3 |
InChI Key |
MOFOJUPYKASDRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736740.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11736747.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736748.png)
![1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736754.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736755.png)
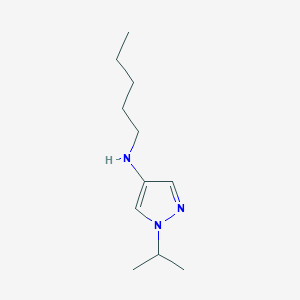
![2-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11736761.png)

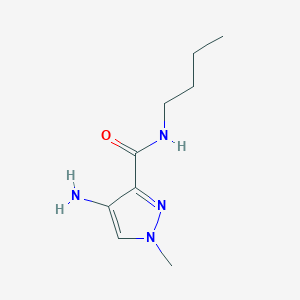
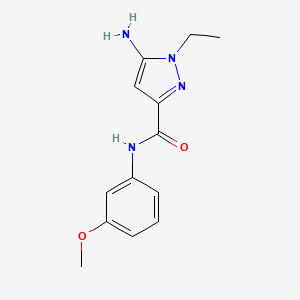
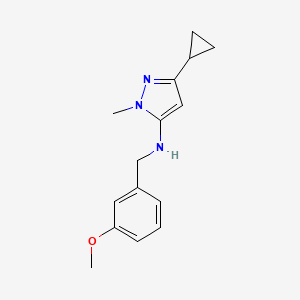
![(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736782.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal](/img/structure/B11736789.png)
![[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736802.png)
